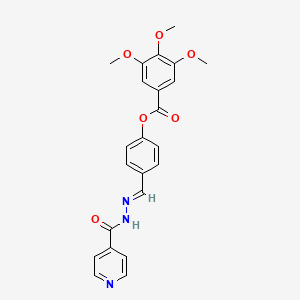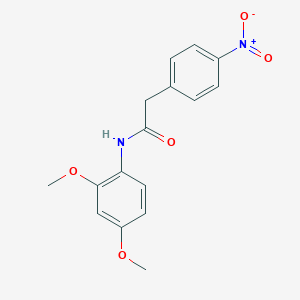![molecular formula C14H11Br2N3OS B5870211 N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide, also known as BRD-7880, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide exerts its pharmacological effects by selectively inhibiting the activity of bromodomain-containing proteins, particularly bromodomain and extra-terminal domain (BET) proteins. These proteins are involved in the regulation of gene expression and chromatin remodeling, making them attractive targets for therapeutic intervention. By inhibiting BET proteins, N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide can modulate gene expression and potentially treat diseases caused by dysregulated gene expression.
Biochemical and Physiological Effects
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has been shown to have potent anti-proliferative effects on cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has been shown to have cardioprotective effects, potentially making it a therapeutic agent for cardiovascular diseases.
Advantages and Limitations for Lab Experiments
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, its limited solubility in water and potential toxicity at high concentrations can pose challenges for experimental design. Additionally, the lack of a crystal structure for N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide bound to BET proteins makes it difficult to fully understand its mechanism of action.
Future Directions
There are several future directions for N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide research, including the development of more potent and selective inhibitors of BET proteins. Additionally, the identification of biomarkers that can predict response to N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide treatment could improve patient selection and treatment outcomes. Finally, the development of combination therapies that incorporate N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide with other targeted therapies could improve treatment efficacy and overcome resistance mechanisms.
Conclusion
In conclusion, N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its selective inhibition of BET proteins makes it an attractive target for therapeutic intervention, and its potent anti-proliferative and anti-inflammatory effects make it a potential therapeutic agent for cancer and inflammatory diseases. While there are challenges associated with its use in lab experiments, ongoing research is focused on developing more potent and selective inhibitors and identifying biomarkers that can predict response to treatment.
Synthesis Methods
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 3,5-dibromo-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methylbenzylamine. The final product is obtained through the reaction of the intermediate with carbon disulfide and sodium hydroxide.
Scientific Research Applications
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the activity of bromodomain-containing proteins, which play a critical role in gene transcription and chromatin remodeling. By inhibiting these proteins, N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide can modulate gene expression and potentially treat diseases caused by dysregulated gene expression.
properties
IUPAC Name |
N-[(3,5-dibromopyridin-2-yl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2N3OS/c1-8-2-4-9(5-3-8)13(20)19-14(21)18-12-11(16)6-10(15)7-17-12/h2-7H,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEFQXFNNTUMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B5870133.png)

![3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5870140.png)


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5870166.png)

![methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate](/img/structure/B5870184.png)
![5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methyl-3-phenylacrylamide](/img/structure/B5870191.png)


